Cas no 1335333-86-2 (4’-Fluoroacetophenone-d4)
4’-Fluoroacetophenone-d4 Chemical and Physical Properties
Names and Identifiers
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- 4’-Fluoroacetophenone-d4
- 1-(2,3,5.6-tetradeutero-4-fluorophenyl)ethanone
- 1-(4-fluorophenyl-2,3,5,6-d4)ethan-1-one
- CS-23892
- 1335333-86-2
-
- Inchi: 1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D
- InChI Key: ZDPAWHACYDRYIW-QFFDRWTDSA-N
- SMILES: FC1C([2H])=C([2H])C(C(C)=O)=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 142.073199988Da
- Monoisotopic Mass: 142.073199988Da
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.1Ų
4’-Fluoroacetophenone-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F587062-2.5mg |
4’-Fluoroacetophenone-d4 |
1335333-86-2 | 2.5mg |
$207.00 | 2023-05-18 | ||
| TRC | F587062-25mg |
4’-Fluoroacetophenone-d4 |
1335333-86-2 | 25mg |
$1642.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-496765-2.5mg |
4’-Fluoroacetophenone-d4, |
1335333-86-2 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-496765-2.5 mg |
4’-Fluoroacetophenone-d4, |
1335333-86-2 | 2.5 mg |
¥2,858.00 | 2023-07-11 |
4’-Fluoroacetophenone-d4 Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4’-Fluoroacetophenone-d4
Research Brief on 4’-Fluoroacetophenone-d4 and Related Compound 1335333-86-2 in Chemical Biology and Pharmaceutical Applications
This research brief provides an in-depth analysis of the latest advancements involving the deuterated compound 4’-Fluoroacetophenone-d4 and its association with the chemical entity 1335333-86-2. These compounds have garnered significant attention in chemical biology and pharmaceutical research due to their unique properties and potential applications in drug discovery, metabolic studies, and analytical chemistry.
4’-Fluoroacetophenone-d4, a deuterium-labeled analog of 4’-fluoroacetophenone, serves as a critical tool in mass spectrometry-based studies, particularly in quantitative analysis and pharmacokinetic research. The incorporation of deuterium atoms enhances the compound's stability and makes it distinguishable from its non-deuterated counterpart, enabling precise tracking in complex biological systems. Recent studies have highlighted its utility as an internal standard in LC-MS/MS assays for drug metabolite quantification.
The compound with CAS number 1335333-86-2, while structurally distinct, has emerged in parallel research streams as a potential intermediate or building block in pharmaceutical synthesis. Literature from the past 18 months reveals its application in the development of novel kinase inhibitors, particularly in oncology research. Several research groups have reported its use in structure-activity relationship (SAR) studies aimed at optimizing drug candidates for improved selectivity and potency.
Methodologically, recent studies employing 4’-Fluoroacetophenone-d4 have demonstrated innovative approaches to drug metabolism studies. A 2023 publication in the Journal of Pharmaceutical and Biomedical Analysis detailed its use in a novel stable isotope dilution method for quantifying trace-level drug metabolites in human plasma. The deuterated compound's excellent chromatographic properties and mass spectrometric characteristics contributed to method sensitivity with detection limits below 0.1 ng/mL.
Emerging applications for both compounds include their use in fragment-based drug discovery (FBDD) platforms. Research from major pharmaceutical companies has shown that 4’-Fluoroacetophenone-d4 derivatives can serve as valuable fragments for probing protein binding sites, while 1335333-86-2-related scaffolds have shown promise in targeting protein-protein interactions. These applications leverage the compounds' optimal physicochemical properties and synthetic accessibility.
The synthesis and characterization of these compounds continue to evolve. Recent patents disclose improved synthetic routes for 4’-Fluoroacetophenone-d4 that enhance isotopic purity (>99.5% deuterium incorporation) while reducing production costs. Similarly, process chemistry innovations for 1335333-86-2 have enabled kilogram-scale production with excellent yield and purity, addressing previous scalability challenges noted in early literature.
From a safety and regulatory perspective, recent toxicological assessments of 4’-Fluoroacetophenone-d4 have confirmed its suitability for use in clinical research applications. The compound exhibits favorable safety profiles in preclinical models, with no significant off-target effects observed at pharmacological concentrations. Regulatory documentation continues to support its classification as a non-hazardous chemical when handled under standard laboratory conditions.
Looking forward, the research community anticipates expanded applications for these compounds in several areas: (1) as probes for studying drug-enzyme interactions using advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), (2) in the development of next-generation PET radiotracers where the fluorine atom offers positron emission tomography compatibility, and (3) as templates for designing covalent inhibitors targeting reactive amino acid residues in disease-relevant proteins.
In conclusion, 4’-Fluoroacetophenone-d4 and 1335333-86-2 represent valuable chemical tools with growing importance in pharmaceutical research and development. Their unique structural features and versatile applications position them as key compounds in addressing current challenges in drug discovery and development. Continued research into their properties and applications will likely yield further innovations in medicinal chemistry and chemical biology.
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